9-Chloro-5-(4-methoxyphenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
4-[9-CHLORO-2-(5-METHYL-2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER is a complex organic compound with a unique structure that includes a chlorinated pyrazolo-benzoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[9-CHLORO-2-(5-METHYL-2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo-benzoxazine core, followed by the introduction of the chlorinated and furyl substituents. The final step involves the etherification of the phenyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[9-CHLORO-2-(5-METHYL-2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form corresponding furyl ketones or carboxylic acids.
Reduction: The chlorinated pyrazolo-benzoxazine core can be reduced to form dechlorinated derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl group can yield furyl ketones, while substitution of the chlorine atom can produce various substituted derivatives.
Scientific Research Applications
4-[9-CHLORO-2-(5-METHYL-2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[9-CHLORO-2-(5-METHYL-2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER is not fully understood, but it is believed to interact with specific molecular targets and pathways. The chlorinated pyrazolo-benzoxazine core may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[9-CHLORO-2-(2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]-N,N-DIMETHYLANILINE: A similar compound with a different furyl substituent and aniline group.
Pyrazolo[3,4-d]pyrimidine: Another compound with a pyrazolo core, used as a CDK2 inhibitor in cancer research.
Uniqueness
4-[9-CHLORO-2-(5-METHYL-2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER is unique due to its specific combination of substituents and the presence of the chlorinated pyrazolo-benzoxazine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H19ClN2O3 |
---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
9-chloro-5-(4-methoxyphenyl)-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H19ClN2O3/c1-13-3-9-21(27-13)18-12-19-17-11-15(23)6-10-20(17)28-22(25(19)24-18)14-4-7-16(26-2)8-5-14/h3-11,19,22H,12H2,1-2H3 |
InChI Key |
SWYZRIPMPBPWLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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